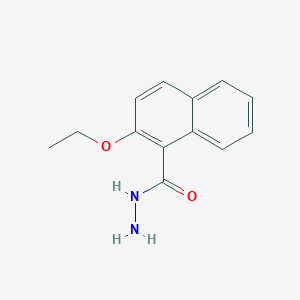amine CAS No. 869947-65-9](/img/structure/B3161398.png)
[(2,6-Dichlorophenyl)methyl](2-methylpropyl)amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Detection
- Studies have assessed the environmental consequences of contamination by chlorophenols, a category related to the specified compound, highlighting their moderate toxicity to mammalian and aquatic life, persistence under certain conditions, and the importance of understanding their fate for environmental protection (Krijgsheld & Gen, 1986).
Degradation and Treatment of Organic Pollutants
- Research into the degradation of nitrogen-containing hazardous compounds, including amines and pesticides, reveals that advanced oxidation processes (AOPs) are effective for mineralizing resistant compounds, underlining the need for innovative treatment technologies to manage environmental contamination efficiently (Bhat & Gogate, 2021).
Potential Applications in Catalysis and Material Science
- Amine-functionalized metal–organic frameworks (MOFs) have been highlighted for their potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. This research underscores the versatility of amine-functionalized compounds in applications ranging from environmental remediation to selective adsorption processes (Lin, Kong, & Chen, 2016).
Nanotechnology and Environmental Remediation
- Nanotechnology has been identified as an innovative approach to remove various pollutants, including chlorophenols and industrial dyes, from water. This area of research indicates the potential for using nanomaterials to treat contaminated water, showcasing the adaptability and efficacy of nanotechnology in environmental applications (Khan & Lee, 2021).
Herbicide Impact and Environmental Safety
- The environmental and toxicological profiles of herbicides based on dichlorophenyl compounds, such as 2,4-D, have been reviewed, highlighting their persistence in the environment and potential lethal effects on non-target organisms. This research emphasizes the necessity for careful management and regulatory measures to mitigate environmental exposure and protect ecosystem health (Islam et al., 2017).
Eigenschaften
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-8(2)6-14-7-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBBJBJSCCPISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dichlorophenyl)methyl](2-methylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-4-[(propylamino)methyl]aniline](/img/structure/B3161333.png)
![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B3161342.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3161343.png)
![3-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B3161350.png)
![(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine](/img/structure/B3161354.png)
amine](/img/structure/B3161355.png)
![3-[(4-Ethoxyphenyl)methylamino]propan-1-ol](/img/structure/B3161366.png)

amine](/img/structure/B3161375.png)
![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3161383.png)
![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3161388.png)

amine](/img/structure/B3161409.png)
